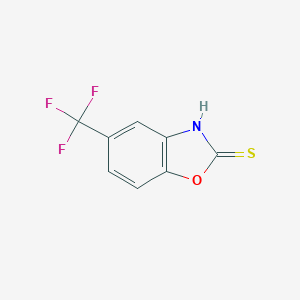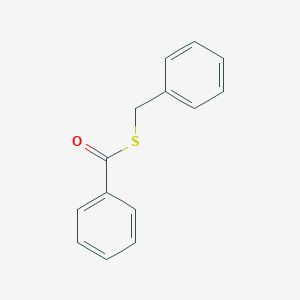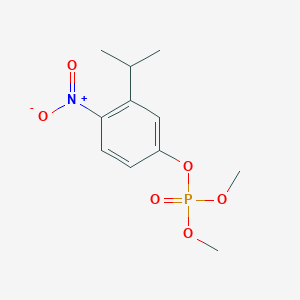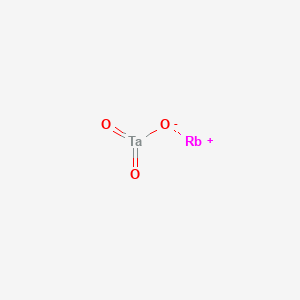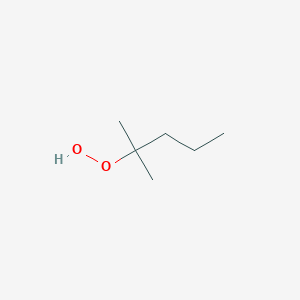
2-Methylpentane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpentane-2-peroxol (MPP) is a peroxide compound that has been widely used in scientific research for its ability to initiate radical reactions. It is a colorless liquid with a boiling point of 110°C and a density of 0.94 g/mL. MPP is a highly reactive compound that can decompose explosively under certain conditions, making it a potentially hazardous substance to handle. However, its unique properties have made it a valuable tool in many areas of scientific research.
作用機序
2-Methylpentane-2-peroxol initiates radical reactions by decomposing into free radicals upon heating or exposure to light. These free radicals then react with monomers to form polymer chains. 2-Methylpentane-2-peroxol is a highly efficient radical initiator due to its ability to generate a large number of free radicals in a short period of time.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 2-Methylpentane-2-peroxol. However, studies have shown that exposure to 2-Methylpentane-2-peroxol can cause irritation to the skin, eyes, and respiratory system. It is important to handle 2-Methylpentane-2-peroxol with caution and to use appropriate protective equipment.
実験室実験の利点と制限
One of the main advantages of using 2-Methylpentane-2-peroxol as a radical initiator is its high efficiency. It can initiate polymerization reactions at a much faster rate than other initiators, allowing for shorter reaction times and higher yields. However, 2-Methylpentane-2-peroxol is a highly reactive compound that can be hazardous to handle. It can decompose explosively under certain conditions, making it important to use appropriate safety precautions.
将来の方向性
There are several areas of future research that could benefit from the use of 2-Methylpentane-2-peroxol. One potential application is in the synthesis of new materials with unique properties. 2-Methylpentane-2-peroxol could be used to initiate polymerization reactions of monomers that have not been previously explored, leading to the development of new materials with novel properties. Another area of research could be in the development of new methods for the controlled synthesis of polymers. By fine-tuning the reaction conditions, it may be possible to control the molecular weight and structure of the resulting polymers. Finally, 2-Methylpentane-2-peroxol could be used in the development of new drug delivery systems. By incorporating 2-Methylpentane-2-peroxol into the polymer matrix, it may be possible to create drug delivery systems that release drugs in a controlled manner over time.
合成法
2-Methylpentane-2-peroxol can be synthesized through the reaction of tert-butyl hydroperoxide (TBHP) with 2-methylpentene in the presence of a catalyst such as sulfuric acid. The reaction takes place at room temperature and the resulting 2-Methylpentane-2-peroxol can be purified through distillation.
科学的研究の応用
2-Methylpentane-2-peroxol has been used extensively in scientific research as a radical initiator for polymerization reactions. It is commonly used in the synthesis of polymers such as polyethylene, polypropylene, and polystyrene. 2-Methylpentane-2-peroxol is also used in the production of resins, adhesives, and coatings.
特性
CAS番号 |
13393-68-5 |
|---|---|
製品名 |
2-Methylpentane-2-peroxol |
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC名 |
2-hydroperoxy-2-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-5-6(2,3)8-7/h7H,4-5H2,1-3H3 |
InChIキー |
BZGMEGUFFDTCNP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)OO |
正規SMILES |
CCCC(C)(C)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
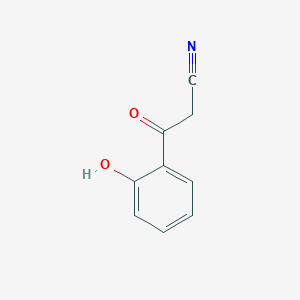

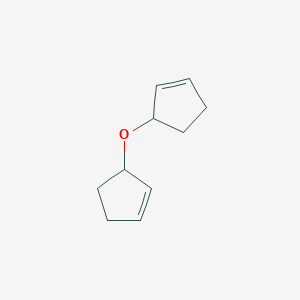
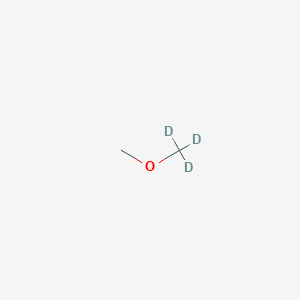
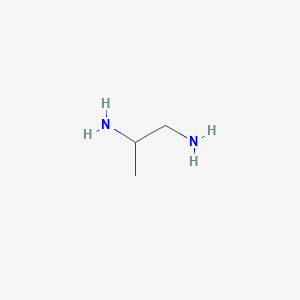
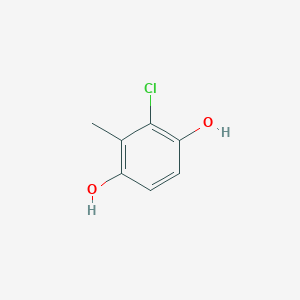

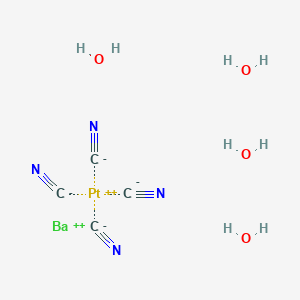
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
